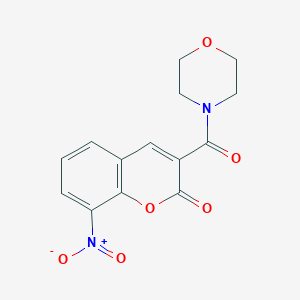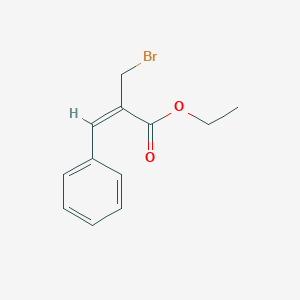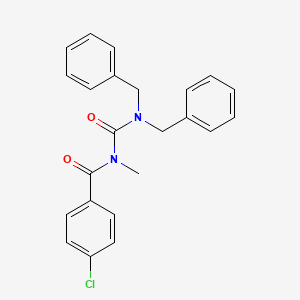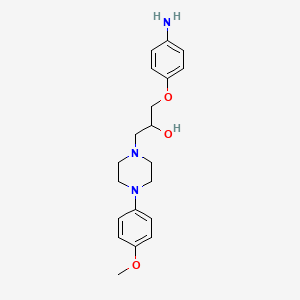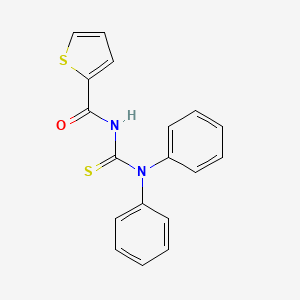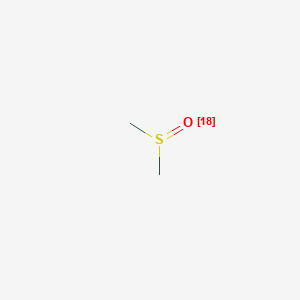
Methane, sulfinyl-18O-bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methane, sulfinyl-18O-bis- is a compound that contains a sulfur atom bonded to two oxygen atoms, one of which is labeled with the isotope oxygen-18. This compound is of interest in various fields of chemistry due to its unique isotopic labeling, which allows for detailed studies of reaction mechanisms and pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methane, sulfinyl-18O-bis- typically involves the oxidation of methane sulfinyl compounds using oxygen-18 enriched reagents. One common method is the reaction of methane sulfinyl chloride with oxygen-18 enriched water under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent contamination with atmospheric oxygen.
Industrial Production Methods
Industrial production of methane, sulfinyl-18O-bis- involves large-scale oxidation processes using oxygen-18 enriched water. The process requires careful control of reaction conditions, including temperature, pressure, and the presence of catalysts, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Methane, sulfinyl-18O-bis- undergoes various types of chemical reactions, including:
Oxidation: Further oxidation can convert it into sulfonyl compounds.
Reduction: Reduction reactions can revert it back to methane sulfinyl compounds.
Substitution: It can participate in nucleophilic substitution reactions where the sulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with methane, sulfinyl-18O-bis- under mild conditions.
Major Products
Oxidation: Produces sulfonyl compounds.
Reduction: Yields methane sulfinyl compounds.
Substitution: Results in various substituted sulfinyl derivatives.
Applications De Recherche Scientifique
Methane, sulfinyl-18O-bis- is used extensively in scientific research due to its isotopic labeling. Some applications include:
Chemistry: Used in mechanistic studies to trace the movement of oxygen atoms in reactions.
Biology: Helps in studying metabolic pathways involving sulfur compounds.
Medicine: Used in the development of radiolabeled drugs for diagnostic imaging.
Industry: Employed in the synthesis of isotopically labeled compounds for various industrial applications.
Mécanisme D'action
The mechanism of action of methane, sulfinyl-18O-bis- involves its ability to participate in oxidation-reduction reactions. The labeled oxygen-18 atom allows researchers to track the incorporation and movement of oxygen atoms in these reactions. This provides valuable insights into the reaction pathways and intermediates involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methane sulfinyl chloride
- Methane sulfonyl chloride
- Methane sulfinic acid
Uniqueness
Methane, sulfinyl-18O-bis- is unique due to its isotopic labeling with oxygen-18. This makes it particularly valuable for studies requiring precise tracking of oxygen atoms, which is not possible with its unlabeled counterparts.
Propriétés
Numéro CAS |
87893-62-7 |
|---|---|
Formule moléculaire |
C2H6OS |
Poids moléculaire |
80.14 g/mol |
Nom IUPAC |
methylsulfinylmethane |
InChI |
InChI=1S/C2H6OS/c1-4(2)3/h1-2H3/i3+2 |
Clé InChI |
IAZDPXIOMUYVGZ-YZRHJBSPSA-N |
SMILES isomérique |
CS(=[18O])C |
SMILES canonique |
CS(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


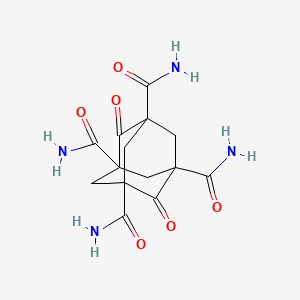
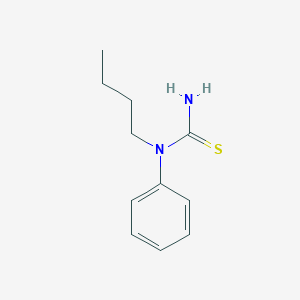
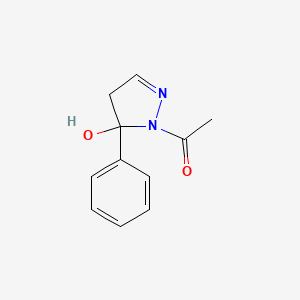
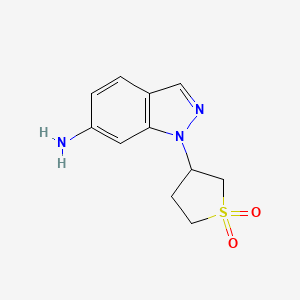
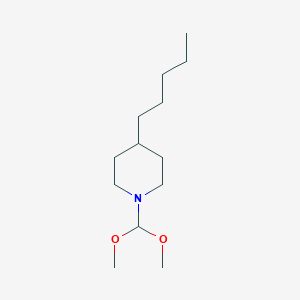
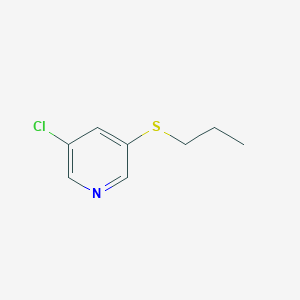
![2,2'-(Ethane-1,1-diyl)bis[5-(isocyanatomethyl)furan]](/img/structure/B14151453.png)
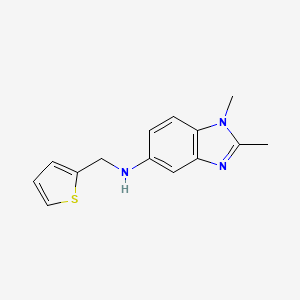
![(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid](/img/structure/B14151461.png)
